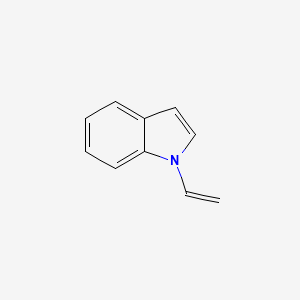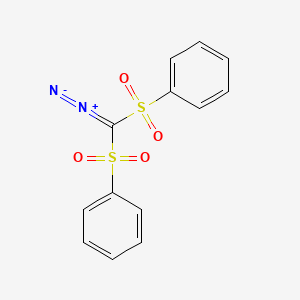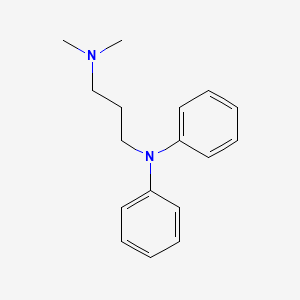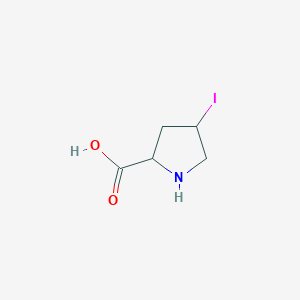
4-Iodopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(4S)-4-Iodo-D-proline: is a derivative of the amino acid proline, where an iodine atom is substituted at the fourth position of the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(4S)-4-Iodo-D-proline typically involves the iodination of D-proline. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to achieve the selective iodination at the fourth position. The reaction conditions often require a solvent such as acetic acid or methanol and may be carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of rel-(4S)-4-Iodo-D-proline may involve more scalable methods such as continuous flow iodination processes. These methods ensure higher yields and purity of the product, making it suitable for large-scale applications. The use of automated systems and precise control of reaction parameters are crucial in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: rel-(4S)-4-Iodo-D-proline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require catalysts.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted proline derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, rel-(4S)-4-Iodo-D-proline is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of halogenation on amino acids and proteins. It serves as a model compound to investigate the role of iodine in biological systems and its potential impact on protein structure and function.
Medicine: In medicine, rel-(4S)-4-Iodo-D-proline has potential applications in drug development. Its unique properties may be exploited to design novel therapeutic agents, particularly in the field of cancer research, where halogenated compounds have shown promise as anticancer agents.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of rel-(4S)-4-Iodo-D-proline involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Iodo-L-proline: A similar compound with the iodine atom in the same position but with the L-configuration.
4-Bromo-D-proline: A brominated analog of rel-(4S)-4-Iodo-D-proline.
4-Chloro-D-proline: A chlorinated analog of rel-(4S)-4-Iodo-D-proline.
Uniqueness: rel-(4S)-4-Iodo-D-proline is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its brominated and chlorinated analogs. The larger atomic size and higher electronegativity of iodine can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-iodopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8INO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOUWVWXEOPEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
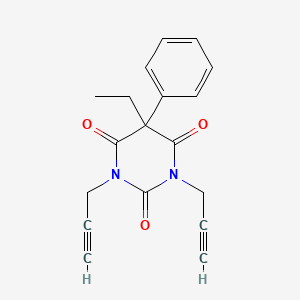
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
![[(8S,9R,10S,11S,13S,14S,17S)-9-chloro-11-fluoro-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14747525.png)
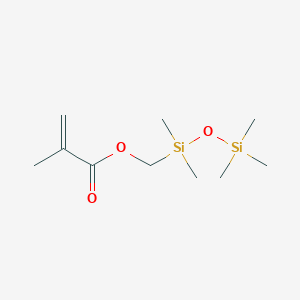
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
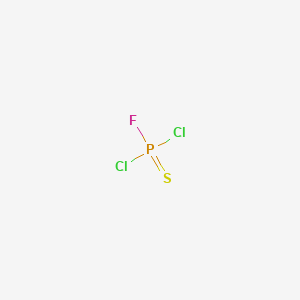
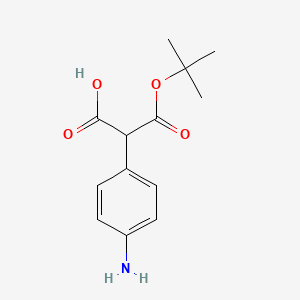
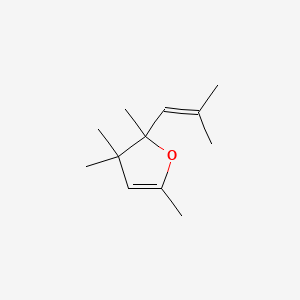
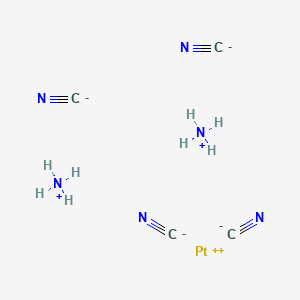
![Cyclohepta[f]indene](/img/structure/B14747578.png)

